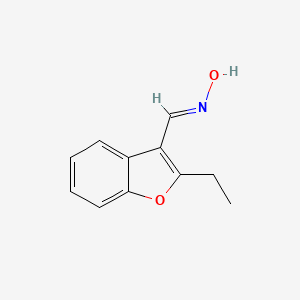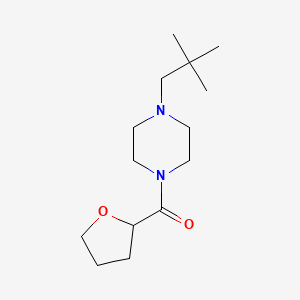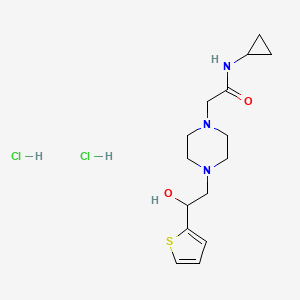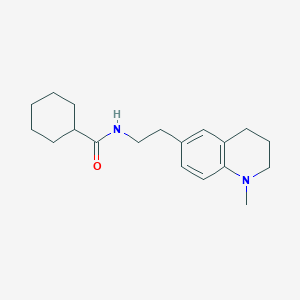![molecular formula C15H11ClN2O5 B2820017 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389811-44-3](/img/structure/B2820017.png)
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white solid that is soluble in organic solvents and water.
Wirkmechanismus
The mechanism of action of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to protect neurons from damage by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in organic solvents and water, making it suitable for various experimental setups. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. One direction is to further investigate its potential as an anticancer agent and to determine its efficacy in different types of cancer. Another direction is to investigate its potential as an anti-inflammatory and neuroprotective agent and to determine its effects in animal models of inflammation and neurodegeneration. Additionally, it may be useful to investigate the structure-activity relationship of this compound to identify more potent derivatives.
Synthesemethoden
The synthesis of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloropyridine-3-carboxylic acid with 3,4-methylenedioxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The final product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential applications in various fields of scientific research. It has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in animal models. Additionally, it has been investigated for its potential use as a neuroprotective agent due to its ability to protect neurons from damage.
Eigenschaften
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c16-14-10(2-1-5-17-14)15(20)21-7-13(19)18-9-3-4-11-12(6-9)23-8-22-11/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBFPFFCGRPGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

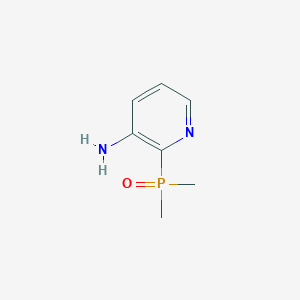
![Ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2819936.png)
![1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide](/img/structure/B2819937.png)
![2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2819938.png)
![(3,3-Difluorocyclobutyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2819940.png)
